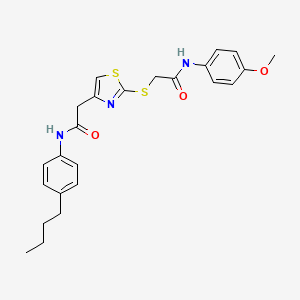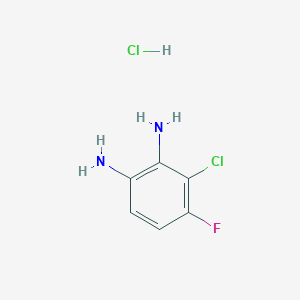
3-Cloro-4-fluorobenceno-1,2-diamina; clorhidrato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-fluorobenzene-1,2-diamine;hydrochloride is a chemical compound with the molecular formula C6H6ClFN2·HCl. It is a derivative of benzene, substituted with chlorine and fluorine atoms, and contains two amine groups. This compound is used in various chemical reactions and has applications in scientific research.
Aplicaciones Científicas De Investigación
3-Chloro-4-fluorobenzene-1,2-diamine;hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme interactions and protein modifications.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-fluorobenzene-1,2-diamine typically involves the reduction of 4-fluoro-2-nitroaniline. The process includes the following steps:
Reduction: 4-Fluoro-2-nitroaniline is reduced using hydrogen gas in the presence of a catalyst such as Raney nickel.
Filtration and Distillation: After the reaction is complete, the catalyst is removed by filtration, and the product is purified by distillation under reduced pressure.
Industrial Production Methods
Industrial production methods for 3-Chloro-4-fluorobenzene-1,2-diamine;hydrochloride involve similar reduction processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is often crystallized to obtain the hydrochloride salt.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-fluorobenzene-1,2-diamine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine and fluorine atoms.
Oxidation and Reduction: The amine groups can be oxidized or reduced under specific conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an organic solvent.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Hydrogen gas with a metal catalyst like Raney nickel is commonly used.
Major Products
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include nitroso or nitro derivatives.
Reduction: Products include fully reduced amine derivatives.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-fluorobenzene-1,2-diamine;hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The pathways involved include nucleophilic attack on the amine groups and electrophilic substitution on the aromatic ring .
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoro-1,2-phenylenediamine: Similar structure but lacks the chlorine atom.
1-Chloro-2-fluorobenzene: Similar structure but lacks the amine groups.
4-Chloro-3-methylbenzene-1,2-diamine;hydrochloride: Similar structure but has a methyl group instead of a fluorine atom.
Uniqueness
3-Chloro-4-fluorobenzene-1,2-diamine;hydrochloride is unique due to the presence of both chlorine and fluorine atoms, which provide distinct reactivity and selectivity in chemical reactions. The combination of these substituents with the amine groups makes it a versatile intermediate in organic synthesis.
Propiedades
IUPAC Name |
3-chloro-4-fluorobenzene-1,2-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2.ClH/c7-5-3(8)1-2-4(9)6(5)10;/h1-2H,9-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHYIONHUYUAAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)N)Cl)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
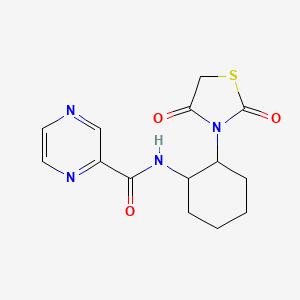
![2-[4-(2-methoxybenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole](/img/structure/B2506225.png)
![Tert-butyl N-[3-(methylamino)cyclohexyl]carbamate](/img/structure/B2506226.png)
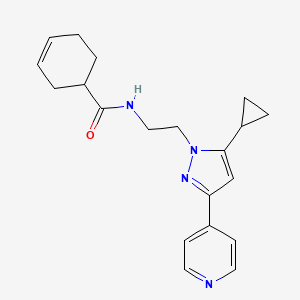
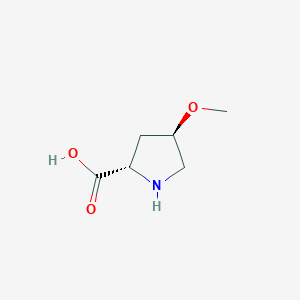
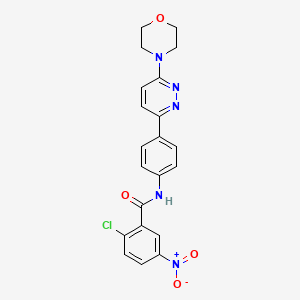
![2-cyclopentyl-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}acetamide](/img/structure/B2506230.png)
![N-(3-fluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2506231.png)
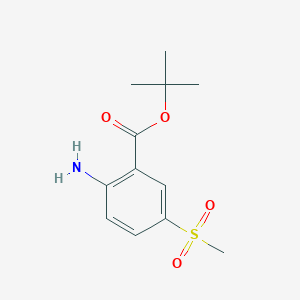
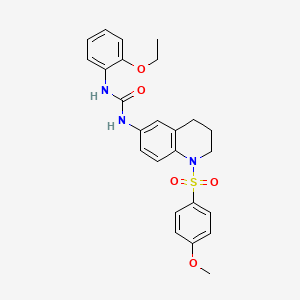

![Benzo[c][1,2,5]thiadiazol-5-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2506241.png)
